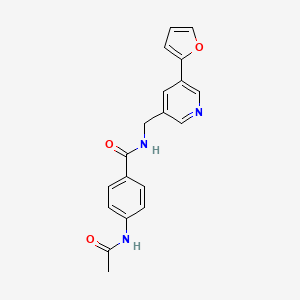

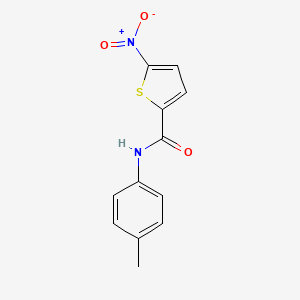

4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate involves strategic chemical reactions aimed at forming the desired molecular structure. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a structurally related compound, was achieved by alkylation of 4-nitrophenol followed by selective reduction of the nitro group. This process highlights the feasibility of constructing complex molecules through consecutive reactions, offering insights into possible synthetic routes for 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate is characterized by detailed structural analyses, such as X-ray crystallography. The study on ethyl-2-(4-aminophenoxy)acetate revealed its crystallization in the triclinic crystal system, with specific cell parameters providing insights into the molecular packing and intermolecular interactions within the crystal lattice. Such structural data are vital for understanding the 3D arrangement and potential reactivity sites of the target compound (Altowyan et al., 2022).

Chemical Reactions and Properties

The chemical behavior of 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate derivatives in reactions, such as the photochemical hydrolysis of nitrophenyl acetates, showcases the influence of substituents on reaction outcomes. Studies demonstrate that nitro substituents can significantly affect the reactivity and kinetics of such compounds, providing valuable information for predicting the behavior of 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate in various chemical environments (Kuzmič et al., 1986).

Physical Properties Analysis

The physical properties of compounds structurally related to 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The detailed analysis of these properties, through techniques like X-ray crystallography and solvatochromism studies, aids in understanding the compound's behavior under different conditions and its suitability for specific applications (Nandi et al., 2012).

Chemical Properties Analysis

Exploring the chemical properties of 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate involves examining its reactivity, stability, and interactions with other molecules. The investigation into its precursor and analog compounds, such as the study on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, highlights the compound's potential for engaging in specific chemical reactions, such as the Lossen rearrangement. These studies contribute to a comprehensive understanding of the compound's chemical behavior and potential utility in various chemical syntheses (Thalluri et al., 2014).

Applications De Recherche Scientifique

Effects on Methanogenic Systems

Nitrophenols, including compounds structurally related to 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate, have been studied for their impact on methanogenic systems. These compounds are used in explosives, pharmaceuticals, pesticides, and dyes, raising concerns about their environmental effects. Research has shown that nitrophenols can inhibit methanogenesis, an essential process in anaerobic digestion, with varying degrees of toxicity among different nitrophenol isomers. The presence of these compounds in anaerobic systems can lead to the accumulation of unprocessed substrates due to their inhibitory effects on microbial communities responsible for methane production (Podeh, Bhattacharya, & Qu, 1995).

Degradation and Removal in Wastewater

The degradation and removal of nitrophenols from wastewater have been a subject of study, indicating the relevance of compounds like 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate in environmental remediation. Studies demonstrate that nitrophenols can be degraded in anaerobic conditions, highlighting the potential for biological treatment methods to remove these contaminants from wastewater. The effectiveness of these processes can be influenced by factors such as the presence of specific microbial communities and the concentration of the pollutants (Uberoi & Bhattacharya, 1997).

Photocatalytic Degradation

The photocatalytic degradation of nitrophenol compounds under UV light has been explored as a method for water purification. This research is pertinent to the environmental management of nitrophenol pollutants, suggesting pathways for the breakdown of compounds like 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate. Such studies underscore the potential of photocatalysis in mitigating the environmental impact of nitrophenol-based pollutants (Jallouli et al., 2017).

Analytical and Detection Methods

Research on the detection and analysis of nitrophenol compounds has led to the development of sensitive and selective methods for monitoring these pollutants in environmental samples. For instance, the creation of voltammetric sensors for 4-nitrophenol offers a means to detect and quantify the presence of nitrophenol derivatives at nanomolar levels in water, demonstrating the ongoing need for effective monitoring techniques to assess the environmental prevalence of compounds like 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate (He et al., 2019).

Orientations Futures

Phenol derivatives, including phenoxy compounds, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers. Innovative synthetic methods have been developed for the preparation of complex phenols with functional groups, such as esters . This opens up new possibilities for the design of new derivatives that could enhance the quality of life .

Propriétés

IUPAC Name |

(4-phenoxyphenyl) 2-(2-nitrophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c22-20(14-25-19-9-5-4-8-18(19)21(23)24)27-17-12-10-16(11-13-17)26-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGARVRAFCNKDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)

![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)

![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)

![3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2487545.png)

![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)